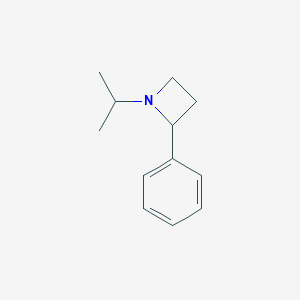

1-Isopropyl-2-phenylazetidine

Descripción general

Descripción

1-Isopropyl-2-phenylazetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-phenylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions to proceed effectively.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Isopropyl-2-phenylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Recent studies have demonstrated that azetidine derivatives, including 1-isopropyl-2-phenylazetidine, exhibit significant antimicrobial properties. For instance, Rani et al. synthesized various azetidine derivatives and tested their antibacterial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives showed comparable efficacy to standard antibiotics like amoxicillin, suggesting a promising role for these compounds in treating bacterial infections .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Yeriger et al. synthesized a series of azetidin-2-one derivatives, some of which exhibited notable activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific modifications to the azetidine ring enhanced antitubercular efficacy, indicating the potential of this compound in tuberculosis treatment .

Anticonvulsant Properties

In addition to antimicrobial properties, there is emerging evidence supporting the anticonvulsant potential of azetidine derivatives. Compounds with similar structures have been shown to possess anticonvulsant activity in various animal models. For example, thiazole-integrated azetidines demonstrated significant protection against induced seizures, suggesting that this compound may also exhibit similar effects .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, including nucleophilic substitution reactions and cycloaddition approaches. Recent advancements in synthetic techniques have allowed for the efficient production of enantioenriched variants of azetidines, which are crucial for optimizing their pharmacological properties .

Table 1: Synthetic Methods for Azetidine Derivatives

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of azetidine derivatives:

Case Study 1: Antimicrobial Evaluation

Rani et al. synthesized a series of pyridine-containing substituted phenyl azetidines and tested their antibacterial activity against various strains. The study found that certain compounds exhibited moderate to strong antibacterial effects compared to standard treatments, indicating their potential as new antimicrobial agents .

Case Study 2: Antitubercular Activity

Yeriger et al. reported on the synthesis and evaluation of novel azetidin-2-one derivatives for their antitubercular activity. Their findings suggested that modifications to the azetidine structure significantly influenced efficacy against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.78 μg/mL .

Case Study 3: Anticonvulsant Activity

Research on thiazole-linked azetidines indicated promising anticonvulsant properties in animal models. These findings support further investigation into the potential use of this compound as an anticonvulsant agent .

Mecanismo De Acción

The mechanism of action of 1-Isopropyl-2-phenylazetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Azetidine: A simpler analogue with similar ring strain but different substituents.

Aziridine: A three-membered ring analogue with higher ring strain and different reactivity.

Pyrrolidine: A five-membered ring analogue with lower ring strain and different chemical properties.

Uniqueness: 1-Isopropyl-2-phenylazetidine is unique due to its specific substituents (isopropyl and phenyl groups) that enhance its chemical reactivity and potential applications. The combination of these groups with the azetidine ring provides a distinct set of properties that are not observed in other similar compounds.

Actividad Biológica

1-Isopropyl-2-phenylazetidine is a compound of interest due to its potential biological activities. Azetidine derivatives have been widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step reaction process. The compound can be synthesized through the reaction of isopropylamine with phenylacetaldehyde, followed by cyclization to form the azetidine ring. The structural formula can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, which are summarized in the following sections.

Antimicrobial Activity

Azetidine derivatives, including this compound, have shown significant antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for selected azetidine derivatives are presented in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| Azetidinone derivative A | 5 | Escherichia coli |

| Azetidinone derivative B | 15 | Candida albicans |

Anti-inflammatory Activity

Research has demonstrated that azetidine derivatives possess anti-inflammatory effects. Studies involving carrageenan-induced paw edema in rats showed that this compound significantly reduced inflammation compared to control groups. The anti-inflammatory activity was quantified using paw volume measurements before and after treatment.

Neuroprotective Activity

Recent studies have evaluated the neuroprotective effects of azetidine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. In models of oxidative stress-induced neurodegeneration, this compound exhibited protective effects by reducing caspase activity and oxidative stress markers.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Yeriger et al., a series of azetidinone derivatives were synthesized and tested for their antimicrobial activity against Mycobacterium tuberculosis. Among these, this compound demonstrated notable efficacy with an MIC value of 0.78 µg/mL against the Mtb H37Rv strain, indicating its potential as an anti-tubercular agent .

Case Study 2: Neuroprotection in Parkinson's Disease

A study by Goel et al. investigated the neuroprotective effects of various azetidine derivatives in models of Parkinson's disease. The results indicated that this compound significantly reduced neurodegeneration markers and improved motor function in treated animals .

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives is often influenced by their structural components. The presence of specific functional groups and the size of substituents play crucial roles in determining their efficacy. For instance, modifications to the phenyl ring or the isopropyl side chain can enhance or diminish biological activity.

Propiedades

IUPAC Name |

2-phenyl-1-propan-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(2)13-9-8-12(13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYFGCVSSYLSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.